2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran
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Overview
Description
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, dimethoxy substituents, and a furan ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran typically involves multi-step organic reactions. One common approach includes the nitration of a dimethoxybenzene derivative followed by a series of coupling reactions to introduce the furan rings. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and furan moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can participate in redox reactions, while the furan rings may interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Shares the nitrophenyl and dimethoxy groups but differs in the presence of an acetonitrile group.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Contains similar functional groups but is used primarily as a reagent for protecting amines
Properties
Molecular Formula |
C19H19NO6 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C19H19NO6/c1-11-5-7-15(25-11)19(16-8-6-12(2)26-16)13-9-17(23-3)18(24-4)10-14(13)20(21)22/h5-10,19H,1-4H3 |
InChI Key |
LQUSKJJTDWCPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
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